(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile

Catalog No.
S1526108
CAS No.
30825-14-0
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile

CAS Number

30825-14-0

Product Name

(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile

IUPAC Name

2-(1-phenylpropan-2-ylamino)acetonitrile

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-10(13-8-7-12)9-11-5-3-2-4-6-11/h2-6,10,13H,8-9H2,1H3

InChI Key

LLBBIHZNOKVWPF-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NCC#N

Synonyms

2-[(1-Methyl-2-phenylethyl)amino]acetonitrile

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#N

(±)-[(α-Methylphenethyl)amino]acetonitrile is an mesocarb metabolite and was characterized for the purpose of doping control.

(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile, also known by its CAS number 30825-14-0, is a chemical compound characterized by the molecular formula C11H14N2. This compound features an amino group attached to an acetonitrile moiety and is derived from alpha-methylphenethylamine. Its structure includes a phenethylamine backbone, which is significant in various biochemical applications. The compound is typically presented as a racemic mixture, containing both enantiomers of the alpha-methylphenethylamine derivative.

The primary reaction involving (+/-)-[(alpha-Methylphenethyl)amino]acetonitrile is its synthesis from 1-methyl-2-phenylethylamine and acetonitrile. This reaction typically occurs under conditions that facilitate the formation of the aminoacetonitrile structure. The compound may also participate in various chemical transformations due to the presence of the amino and nitrile functional groups, which can react with electrophiles or nucleophiles in organic synthesis.

Research indicates that (+/-)-[(alpha-Methylphenethyl)amino]acetonitrile exhibits notable biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Such interactions suggest possible applications in treating conditions related to these neurotransmitters, including attention deficit hyperactivity disorder and depression. Additionally, there is ongoing investigation into its role as a biochemical tool in proteomics research, where it may influence specific protease activities .

The synthesis of (+/-)-[(alpha-Methylphenethyl)amino]acetonitrile can be achieved through several methods:

  • Direct Reaction: The most common method involves reacting 1-methyl-2-phenylethylamine with acetonitrile under appropriate conditions, often utilizing catalysts or solvents that promote the formation of the desired product.
  • Alternative Pathways: Other synthetic routes may involve modifications of existing compounds within the phenethylamine family or the use of intermediates that can be further processed to yield (+/-)-[(alpha-Methylphenethyl)amino]acetonitrile.

These synthetic approaches are crucial for producing this compound for research and application purposes.

(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile has several applications across different fields:

  • Pharmaceutical Research: It is investigated for its potential therapeutic effects on neurological disorders.
  • Biochemical Studies: The compound serves as a biochemical tool in proteomics and enzyme inhibition studies.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules.

Studies have shown that (+/-)-[(alpha-Methylphenethyl)amino]acetonitrile interacts with various biological targets, particularly enzymes involved in neurotransmitter metabolism. Its ability to inhibit specific proteases suggests it could serve as a valuable lead compound for developing new therapeutic agents targeting similar pathways . Further research into its interaction profile may reveal additional biological activities and therapeutic potentials.

Several compounds share structural similarities with (+/-)-[(alpha-Methylphenethyl)amino]acetonitrile, each exhibiting unique properties and activities:

Compound NameCAS NumberKey Features
Amphetaminil17590-01-1A close analog with stimulant properties, primarily affecting dopamine levels.
Methyl(phenyl)amino]acetonitrile246407Lacks the methyl group on the phenyl ring but retains similar functional characteristics.
Phenylpropanolamine14838-15-4Used in decongestants; structurally related but differs significantly in pharmacological action.

The uniqueness of (+/-)-[(alpha-Methylphenethyl)amino]acetonitrile lies in its specific aminoacetonitrile structure which influences its biological activity and potential therapeutic applications compared to these similar compounds.

XLogP3

2

Dates

Last modified: 02-18-2024

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